Ortho-Chloro Substitution vs. Lead Compound CHI-1043: Impact on Hydrophobic Bulk and Electrostatic Potential
The target compound differs from the lead INSTI CHI-1043 solely by the presence of a chlorine atom at the ortho position of the N-1 benzyl ring compared to a 4-fluorobenzyl substituent in CHI-1043 [1]. Published SAR in the 1H-benzylindole series shows that halogen substitution on the benzyl ring directly alters enzyme inhibition potency: CHI-1043 achieves an IC₅₀ of 0.04 μM in the integrase strand-transfer enzymatic assay, an EC₅₀ of 0.59 μM against HIV-1 IIIB in MT-4 cells, and a selectivity index (CC₅₀/EC₅₀) of 70 [2]. The ortho-chloro modification introduces greater steric bulk and different electrostatic surface potential at a position that, based on molecular docking studies, contacts a defined hydrophobic sub-pocket near the integrase active site Mg²⁺–DNA interface [2]. The formyl group at C-3 further differentiates this compound from diketo-acid-containing analogs by providing an alternative metal-chelating or hydrogen-bonding moiety as predicted by the conserved metal-chelating pharmacophore model for this class [1].
| Evidence Dimension | Impact of ortho-chloro benzyl substitution on anti-HIV integrase activity (enzymatic IC₅₀ and cellular EC₅₀) |
|---|---|
| Target Compound Data | Quantitative data for the exact compound not publicly available; ortho-chloro substitution is predicted by SAR to alter IC₅₀ and selectivity relative to CHI-1043 (see Ferro et al., 2010) [1] |
| Comparator Or Baseline | CHI-1043 (N-4-fluorobenzyl analog): IC₅₀ = 0.04 μM (integrase strand transfer), EC₅₀ = 0.59 μM (HIV-1 IIIB, MT-4), SI = 70 [2] |
| Quantified Difference | Not directly quantifiable from public data; structural differentiation is qualitative |
| Conditions | In vitro integrase strand-transfer enzymatic assay and HIV-1 IIIB-infected MT-4 cell assay [2] |
Why This Matters
A procurement decision based on anti-HIV INSTI activity must account for the ortho-chloro-induced steric and electronic differentiation that distinguishes this compound from CHI-1043 and controls target engagement potency.
- [1] Ferro S, De Luca L, Barreca ML, De Grazia S, Christ F, Debyser Z, Chimirri A. New chloro,fluorobenzylindole derivatives as integrase strand-transfer inhibitors (INSTIs) and their mode of action. Bioorg Med Chem. 2010;18(15):5510-8. doi:10.1016/j.bmc.2010.06.063 View Source
- [2] Ferro S, De Luca L, Barreca ML, Iraci N, De Grazia S, Christ F, Witvrouw M, Debyser Z, Chimirri A. Docking studies on a new human immunodeficiency virus integrase-Mg-DNA complex: phenyl ring exploration and synthesis of 1H-benzylindole derivatives through fluorine substitutions. J Med Chem. 2009;52(2):569-73. doi:10.1021/jm8009266 View Source
